4-(3-Buten-1-oxy)phenylZinc bromide
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Overview
Description
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(3-buten-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3-buten-1-oxy)phenyl bromide+Zn→4-(3-buten-1-oxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then typically dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.
Chemical Reactions Analysis
Types of Reactions
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE involves its role as a nucleophile in chemical reactions. The compound donates electrons to electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
4-(3-BUTEN-1-OXY)PHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.
4-(3-BUTEN-1-OXY)PHENYLLITHIUM: Contains lithium instead of zinc, offering different reactivity and selectivity.
4-(3-BUTEN-1-OXY)PHENYLCOPPER: Contains copper, used in different catalytic processes.
Uniqueness
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in tetrahydrofuran. It offers a balance between reactivity and selectivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H11BrOZn |
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Molecular Weight |
292.5 g/mol |
IUPAC Name |
bromozinc(1+);but-3-enoxybenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,5-8H,1,3,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
PZLLIMLDXCQEGJ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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